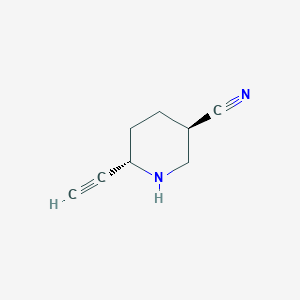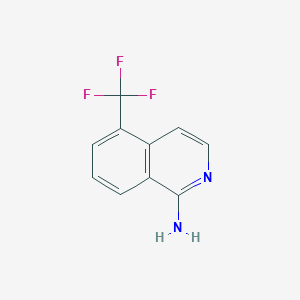
Butan-1-ol;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-1-ol;yttrium is a chemical compound with the formula Y(OC4H9)3. It is typically available as a 0.5 M solution in toluene and is known for its high purity, often exceeding 99.9% trace metals basis . This compound is used as a precursor in various applications, particularly in the synthesis of advanced materials and as a catalyst in chemical reactions .
Mechanism of Action
Target of Action
Yttrium(III) butoxide solution is primarily used as a precursor to composite film electrodes for solid oxide fuel cells . The primary target of this compound is the fuel cell electrode , where it plays a crucial role in the generation of electricity.
Result of Action
The result of Yttrium(III) butoxide solution’s action is the formation of a composite film electrode in solid oxide fuel cells . This electrode facilitates the flow of electricity, enabling the fuel cell to generate power.
Preparation Methods
Yttrium(III) butoxide can be synthesized through several methods. One common approach involves the reaction of yttrium chloride with butanol in the presence of a base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation . Industrial production methods often involve similar processes but on a larger scale, with additional steps for purification and quality control to ensure the high purity required for specific applications .
Chemical Reactions Analysis
Yttrium(III) butoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form yttrium hydroxide and butanol.
Alcoholysis: Reacts with other alcohols to exchange the butoxide groups.
Oxidation: Can be oxidized to form yttrium oxide.
Coordination Reactions: Forms complexes with various ligands, which can be used in catalysis.
Common reagents used in these reactions include water, alcohols, and oxidizing agents. The major products formed depend on the specific reaction conditions but often include yttrium hydroxide, yttrium oxide, and various yttrium complexes .
Scientific Research Applications
Butan-1-ol;yttrium has a wide range of scientific research applications:
Biology: Employed in the preparation of yttrium-based nanoparticles for biological imaging and drug delivery.
Medicine: Utilized in the development of yttrium-based radiopharmaceuticals for cancer treatment.
Industry: Applied in the production of advanced ceramics, coatings, and solid oxide fuel cells.
Comparison with Similar Compounds
Yttrium(III) butoxide can be compared with other yttrium alkoxides, such as yttrium(III) isopropoxide and yttrium(III) ethoxide. While these compounds share similar reactivity and applications, yttrium(III) butoxide is often preferred for its solubility in organic solvents and its ability to form stable solutions . Other similar compounds include yttrium(III) acetate and yttrium(III) nitrate, which are used in different contexts depending on the desired properties and reactivity .
Properties
CAS No. |
111941-71-0 |
|---|---|
Molecular Formula |
C12H30O3Y |
Molecular Weight |
311.27 g/mol |
IUPAC Name |
butan-1-ol;yttrium |
InChI |
InChI=1S/3C4H10O.Y/c3*1-2-3-4-5;/h3*5H,2-4H2,1H3; |
InChI Key |
DFOMPYFFBAELGP-UHFFFAOYSA-N |
SMILES |
CCCCO.CCCCO.CCCCO.[Y] |
Canonical SMILES |
CCCCO.CCCCO.CCCCO.[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)
![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)
